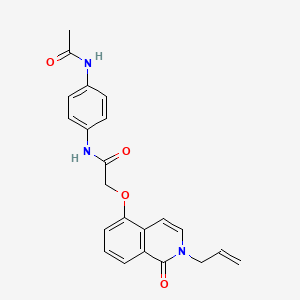

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

Description

BenchChem offers high-quality N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-3-12-25-13-11-18-19(22(25)28)5-4-6-20(18)29-14-21(27)24-17-9-7-16(8-10-17)23-15(2)26/h3-11,13H,1,12,14H2,2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWPTEJKBVQKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, with the CAS number 898411-71-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O4 |

| Molecular Weight | 373.42 g/mol |

| CAS Number | 898411-71-7 |

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide exhibits its biological activity primarily through interactions with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

Anticancer Properties

Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests possible applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

In Vitro Studies

-

Cytotoxicity Assays : A series of cytotoxicity assays conducted on different cancer cell lines revealed that N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide effectively reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 25 - Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased rates of apoptosis in MCF-7 cells, suggesting a mechanism involving the activation of caspases .

In Vivo Studies

In vivo studies have yet to be extensively published; however, initial animal model studies indicate promising results in reducing tumor growth when administered alongside standard chemotherapy agents.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

| Step | Conditions () | Conditions () | Yield Improvement Strategy |

|---|---|---|---|

| Isoquinoline cyclization | H₂SO₄, 80°C, 6 hr | HCl, 70°C, 8 hr | Use Lewis acid (ZnCl₂) |

| Acetamide coupling | EDCI/HOBt, DMF, rt, 24 hr | DCC/DMAP, CH₂Cl₂, 0°C, 12 hr | Switch to DMF for solubility |

Q. Table 2: Biological Activity of Structural Analogs (Adapted from )

| Compound Modification | Biological Activity | Key Finding |

|---|---|---|

| 4-Fluorophenyl substituent | Antimicrobial (MIC = 4 μg/mL) | Enhanced membrane penetration |

| 4-Chlorophenyl substituent | Anticancer (IC₅₀ = 1.2 μM) | Increased tubulin binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.